N-((tetrahydrofuran-2-yl)methyl)-2-(p-tolyl)quinazolin-4-amine
CAS No.:
Cat. No.: VC13269665
Molecular Formula: C20H21N3O
Molecular Weight: 319.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C20H21N3O |
|---|---|
| Molecular Weight | 319.4 g/mol |
| IUPAC Name | 2-(4-methylphenyl)-N-(oxolan-2-ylmethyl)quinazolin-4-amine |
| Standard InChI | InChI=1S/C20H21N3O/c1-14-8-10-15(11-9-14)19-22-18-7-3-2-6-17(18)20(23-19)21-13-16-5-4-12-24-16/h2-3,6-11,16H,4-5,12-13H2,1H3,(H,21,22,23) |
| Standard InChI Key | ZNEBIGIOXZDJPT-UHFFFAOYSA-N |
| SMILES | CC1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=N2)NCC4CCCO4 |
| Canonical SMILES | CC1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=N2)NCC4CCCO4 |
Introduction
Structural Characteristics and Molecular Properties
The compound’s molecular formula is C₂₀H₂₁N₃O, with a molecular weight of 319.4 g/mol. Its structure combines a quinazoline scaffold—a bicyclic system comprising fused benzene and pyrimidine rings—with two distinct substituents:
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A para-tolyl group (p-tolyl) at the 2-position, introducing hydrophobicity and potential π-stacking interactions with biological targets .
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A tetrahydrofuran-2-ylmethylamine group at the 4-position, providing stereoelectronic modulation and enhancing solubility through oxygen-containing heterocycles.
Nuclear magnetic resonance (NMR) spectroscopy of related quinazolin-4-ones reveals characteristic shifts for aromatic protons (δ 7.2–8.3 ppm) and methyl groups (δ 2.5–2.6 ppm) . For instance, 2-phenylquinazolin-4(3H)-one exhibits a singlet at δ 11.50 ppm for the NH proton, while the para-methyl group in 2-(p-tolyl) derivatives appears as a singlet at δ 2.53 ppm . These features suggest analogous spectral patterns for N-((tetrahydrofuran-2-yl)methyl)-2-(p-tolyl)quinazolin-4-amine, though specific data for this compound remain unpublished.
Synthesis and Optimization
Transition-Metal-Free Cyclization Strategies
A key synthetic route to quinazolin-4-ones involves base-promoted nucleophilic aromatic substitution (SNAr) reactions. For example, ortho-fluorobenzamides react with amides in dimethyl sulfoxide (DMSO) under cesium carbonate (Cs₂CO₃) catalysis to form 2,3-disubstituted quinazolin-4-ones at 135°C . This method avoids transition metals, enhancing scalability and reducing costs.
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Combine ortho-fluorobenzamide (1.0 mmol), benzamide (2.5 mmol), Cs₂CO₃ (2.5 mmol), and DMSO (4.0 mL) under nitrogen.
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Heat at 135°C for 24 hours.
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Extract with ethyl acetate, dry over Na₂SO₄, and purify via silica gel chromatography (petroleum ether/ethyl acetate).
Yield: ~70% for 3-methyl-2-phenylquinazolin-4(3H)-one . Adapting this protocol to N-((tetrahydrofuran-2-yl)methyl)-2-(p-tolyl)quinazolin-4-amine would require substituting benzamide with tetrahydrofuran-2-ylmethylamine and optimizing reaction conditions.
Multi-Step Functionalization
The tetrahydrofuran moiety is likely introduced through reductive amination or alkylation of 4-aminoquinazoline intermediates . For instance, 4-chloroquinazoline derivatives react with tetrahydrofurfurylamine in the presence of a base like potassium tert-butoxide (t-BuOK) to form the C–N bond . Subsequent Suzuki-Miyaura coupling with p-tolylboronic acid could install the aryl group at the 2-position .
Chemical Reactivity and Modifications
Oxidation and Reduction
The tetrahydrofuran ring is susceptible to oxidation with agents like potassium permanganate (KMnO₄), yielding γ-lactone derivatives. Conversely, lithium aluminum hydride (LiAlH₄) reduces the quinazoline’s pyrimidine ring to a dihydroquinazoline, altering electron distribution and bioactivity.
Electrophilic Substitution
The para-methyl group on the aryl ring undergoes Friedel-Crafts alkylation with alkyl halides, enabling diversification of the hydrophobic domain . For example, reaction with benzyl chloride in the presence of AlCl₃ introduces a benzyl group at the methyl position, enhancing steric bulk .
Analytical Characterization and Quality Control
Spectroscopic Data
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